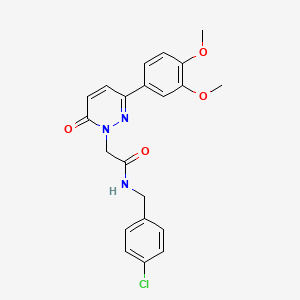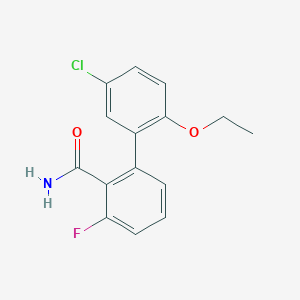![molecular formula C12H11BrN2O2 B5672439 (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one CAS No. 63656-19-9](/img/structure/B5672439.png)
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one ring substituted with a 4-bromophenyl group and an oxoethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-bromobenzaldehyde with piperazin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced derivatives with decreased oxidation states.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: can be compared with other similar compounds, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : This compound also contains a piperazine ring and a 4-bromophenyl group but differs in its additional substituents and overall structure.
- Dichloroaniline derivatives : These compounds have an aniline ring substituted with chlorine atoms and share some structural similarities with this compound.
The uniqueness of This compound
Propiedades
Número CAS |
63656-19-9 |
|---|---|
Fórmula molecular |
C12H11BrN2O2 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one |
InChI |
InChI=1S/C12H11BrN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-12(17)15-6-5-14-10/h1-4,7,14H,5-6H2,(H,15,17) |
Clave InChI |
ZIEULCWGCAWXEX-UHFFFAOYSA-N |
SMILES isomérico |
C1CNC(=O)/C(=C/C(=O)C2=CC=C(C=C2)Br)/N1 |
SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)Br)N1 |
SMILES canónico |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)Br)N1 |
Solubilidad |
17.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,9bR)-2-[4-(1,2,4-triazol-1-yl)butanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5672359.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide hydrochloride](/img/structure/B5672367.png)
![(1S,5R)-6-(2-methoxyethyl)-3-[2-(3-methoxy-2-oxopyridin-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5672370.png)
![N-[(3R,4S)-1-(3-fluoropyridin-2-yl)-4-propylpyrrolidin-3-yl]-2-(methanesulfonamido)acetamide](/img/structure/B5672373.png)
![4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine](/img/structure/B5672375.png)
![N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide](/img/structure/B5672376.png)
![3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5672381.png)

![N-(4-methoxyphenyl)-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5672399.png)
![1-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-2-azepanecarboxamide](/img/structure/B5672400.png)


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672448.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide](/img/structure/B5672453.png)
